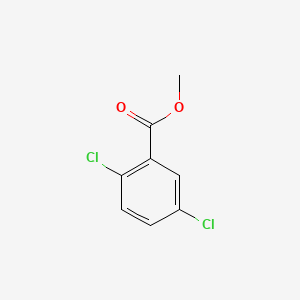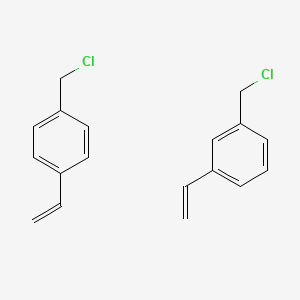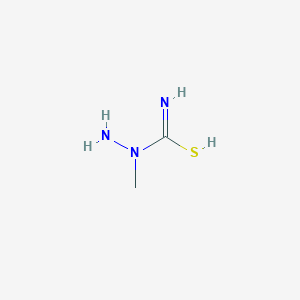
Trifluoroborane-methyl sulfide
Übersicht
Beschreibung
Trifluoroborane-methyl sulfide, also known as boron trifluoride methyl sulfide complex, is a chemical compound with the molecular formula C2H6BF3S. It is a colorless liquid that is sensitive to moisture and has a pungent odor. This compound is widely used in organic synthesis and as a reagent in various chemical reactions due to its unique properties as a Lewis acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trifluoroborane-methyl sulfide can be synthesized by reacting boron trifluoride with dimethyl sulfide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction is as follows:
BF3+(CH3)2S→BF3⋅(CH3)2S
This reaction is exothermic and should be conducted in a controlled environment to manage the heat released.
Industrial Production Methods
In an industrial setting, this compound is produced by passing boron trifluoride gas through a solution of dimethyl sulfide. The reaction is performed in a sealed system to prevent exposure to moisture and to contain the volatile boron trifluoride gas. The product is then purified and packaged under an inert atmosphere, such as argon, to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoroborane-methyl sulfide primarily undergoes reactions characteristic of Lewis acids. It can participate in:
Dealkylation of Ethers: It is used to cleave ethers into alcohols and alkyl halides.
Complex Formation: It forms complexes with various ligands, including phosphines and amines.
Common Reagents and Conditions
Dealkylation: Common reagents include alkyl ethers and halides. The reaction is typically carried out at room temperature.
Complex Formation: Reagents include phosphines, amines, and other Lewis bases. These reactions are often conducted in an inert atmosphere to prevent hydrolysis.
Major Products
Dealkylation: Produces alcohols and alkyl halides.
Complex Formation: Results in stable boron trifluoride complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
Trifluoroborane-methyl sulfide is used in a variety of scientific research applications:
Organic Synthesis: It is a valuable reagent for the dealkylation of ethers and the formation of boron trifluoride complexes.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and alkylation.
Material Science: It is used in the synthesis of boron-containing materials with unique properties.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Wirkmechanismus
As a Lewis acid, trifluoroborane-methyl sulfide accepts electron pairs from Lewis bases. This interaction facilitates various chemical reactions, such as the cleavage of ethers and the formation of complexes. The boron atom in the compound acts as the electron acceptor, while the fluorine atoms and the methyl sulfide group stabilize the resulting complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boron Trifluoride Diethyl Etherate: Similar in structure but uses diethyl ether instead of dimethyl sulfide.
Boron Trifluoride Tetrahydrofuran Complex: Uses tetrahydrofuran as the ligand.
Borane Dimethyl Sulfide Complex: Contains borane instead of boron trifluoride.
Uniqueness
Trifluoroborane-methyl sulfide is unique due to its high reactivity and stability as a Lewis acid. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in organic synthesis and catalysis. Additionally, its sensitivity to moisture requires careful handling and storage, which distinguishes it from some other boron-containing compounds.
Eigenschaften
IUPAC Name |
methylsulfanylmethane;trifluoroborane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.BF3/c1-3-2;2-1(3)4/h1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWZPVRDOUWXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)












